molecular formula C12H10ClN3O B1414956 N-(5-Amino-2-chlorophenyl)nicotinamide CAS No. 937392-56-8

N-(5-Amino-2-chlorophenyl)nicotinamide

Cat. No.: B1414956
CAS No.: 937392-56-8
M. Wt: 247.68 g/mol
InChI Key: OXNMMVMUUDIASW-UHFFFAOYSA-N
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Description

N-(5-Amino-2-chlorophenyl)nicotinamide:

Scientific Research Applications

Chemistry

N-(5-Amino-2-chlorophenyl)nicotinamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic applications include its use as an anti-inflammatory agent and its role in the treatment of certain cancers. Its ability to modulate biological pathways is of significant interest in pharmacology.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Safety and Hazards

“N-(5-Amino-2-chlorophenyl)nicotinamide” is classified as an irritant . As with all chemicals, it should be handled with appropriate safety precautions.

Biochemical Analysis

Biochemical Properties

N-(5-Amino-2-chlorophenyl)nicotinamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit antibacterial and antibiofilm properties, making it a potential candidate for antimicrobial therapies . It interacts with various biomolecules, including enzymes involved in nicotinamide metabolism. The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting or modulating their activity. For instance, this compound may inhibit enzymes like nicotinamide 5’-mononucleotide adenylyltransferase, which is crucial for the synthesis of nicotinamide adenine dinucleotide .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to affect the expression of genes involved in inflammatory responses and cell cycle regulation. By modulating cell signaling pathways, this compound can alter cellular responses to external stimuli, potentially leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, its impact on cellular metabolism includes alterations in the levels of nicotinamide adenine dinucleotide, which is essential for various metabolic processes .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. For example, by inhibiting nicotinamide 5’-mononucleotide adenylyltransferase, this compound can reduce the synthesis of nicotinamide adenine dinucleotide, leading to downstream effects on cellular energy metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can lead to sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antibacterial activity and modulation of inflammatory responses. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to nicotinamide metabolism. It interacts with enzymes such as nicotinamide 5’-mononucleotide adenylyltransferase, which catalyzes the conversion of nicotinamide mononucleotide to nicotinamide adenine dinucleotide . This interaction can affect metabolic flux and the levels of metabolites involved in energy production and cellular signaling.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can also influence its accumulation in certain tissues, potentially affecting its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence energy metabolism. The precise localization can determine the specific biochemical pathways and cellular processes that this compound affects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-chlorophenyl)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-chlorobenzene and nicotinic acid or its derivatives.

    Amidation Reaction: The key step involves the formation of an amide bond between the amino group of 5-amino-2-chlorobenzene and the carboxyl group of nicotinic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(5-Amino-2-chlorophenyl)nicotinamide can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can also be reduced, particularly at the nitro group if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-chlorophenyl)nicotinamide
  • 2-Chloro-N-(3-chlorophenyl)nicotinamide
  • 2-Chloro-N-(4-chlorophenyl)nicotinamide
  • N-(2-Bromophenyl)-2-chloronicotinamide

Uniqueness

N-(5-Amino-2-chlorophenyl)nicotinamide is unique due to the presence of both an amino group and a chlorine atom on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other nicotinamide derivatives.

Properties

IUPAC Name

N-(5-amino-2-chlorophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-10-4-3-9(14)6-11(10)16-12(17)8-2-1-5-15-7-8/h1-7H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNMMVMUUDIASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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